Structural Elucidation of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate: A Comprehensive ¹H and ¹³C NMR Assignment Guide
Structural Elucidation of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate: A Comprehensive ¹H and ¹³C NMR Assignment Guide
Executive Summary
The precise structural characterization of small-molecule intermediates is a foundational pillar of modern drug development. 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (commonly referred to as 5-indanyl propiolate) is a bifunctional molecule featuring a lipophilic indane core and a highly reactive propiolate ester moiety. This structural motif is frequently leveraged in covalent inhibitor design and bioorthogonal click-chemistry applications. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift assignments for this molecule, detailing the experimental protocols, the causality behind the observed electronic effects, and the 2D NMR workflows required for unambiguous structural validation.
Experimental Architecture: Self-Validating Acquisition Protocols
To ensure the highest degree of trustworthiness and data integrity, NMR acquisition must be treated as a self-validating system. The following protocol outlines the methodology for acquiring high-fidelity 1D and 2D NMR spectra, ensuring that environmental and instrumental variables are strictly controlled[1].
Sample Preparation
-
Solvent Selection: Dissolve 10–15 mg of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing properties for lipophilic esters and its lack of exchangeable protons.
-
Internal Referencing: Ensure the CDCl₃ contains 0.03% (v/v) Tetramethylsilane (TMS). TMS acts as the internal standard, allowing for precise chemical shift referencing to δ = 0.00 ppm. This mitigates shift variations caused by temperature fluctuations and intermolecular magnetic susceptibility differences[2].
-
Homogenization: Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid localized magnetic field inhomogeneities.
Spectrometer Setup and Acquisition
-
Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Establish a stable deuterium lock on the CDCl₃ solvent signal. Perform automated gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients to ensure a Lorentzian lineshape (linewidth at half-height < 0.8 Hz).
-
¹H NMR Acquisition: Execute a standard single-pulse experiment (e.g., zg30). Utilize 16–64 scans with a relaxation delay (d1) of 2 seconds to ensure complete spin-lattice relaxation between pulses[1].
-
¹³C NMR Acquisition: Execute a proton-decoupled single-pulse experiment (e.g., zgpg30). Due to the low natural abundance of the ¹³C isotope (~1.1%), acquire a minimum of 1024 scans with a relaxation delay of 2–3 seconds to ensure quantitative integration of quaternary carbons[1].
¹H NMR Chemical Shift Assignments & Spin-Spin Coupling Analysis
The ¹H NMR spectrum of 5-indanyl propiolate is defined by three distinct regions: the terminal alkyne, the aliphatic cyclopentane ring, and the aromatic benzene ring. The assignments below are grounded in the fundamental principles of diamagnetic anisotropy and resonance effects.
Table 1: Quantitative ¹H NMR Data (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Int. | Assignment Causality |
| H-7 | 7.21 | d | 8.2 | 1H | Meta to the ester linkage; least affected by the resonance donation of the ester oxygen. |
| H-4 | 7.02 | d | 2.1 | 1H | Ortho to the ester; shielded by the oxygen's lone pair resonance, but slightly deshielded by the adjacent fused cyclopentane ring relative to H-6. |
| H-6 | 6.91 | dd | 8.2, 2.1 | 1H | Ortho to the ester; experiences maximum shielding from the resonance donation of the ester oxygen atom. |
| H-3' (≡CH) | 3.05 | s | - | 1H | Terminal alkyne proton. Deshielded relative to standard alkyl alkynes due to the strong electron-withdrawing pull of the adjacent conjugated ester carbonyl[3]. |
| H-1, H-3 | 2.90 | t | 7.5 | 4H | Benzylic protons of the indane core. Rapid pseudo-rotation of the cyclopentane envelope averages the diastereotopic protons into apparent triplets. |
| H-2 | 2.10 | p | 7.5 | 2H | Central homobenzylic protons of the cyclopentane ring; split by the four adjacent benzylic protons. |
Mechanistic Insight: The oxygen atom of the propiolate group acts as a resonance donor to the indane ring, which inherently shields the ortho positions (C-4 and C-6). However, the competing electron-withdrawing effect of the adjacent ester carbonyl attenuates this donation relative to a free phenol, positioning the H-4 and H-6 resonances downfield of typical phenolic protons, yet upfield of standard benzene protons[4].
¹³C NMR Chemical Shift Assignments & Electronic Effects
The ¹³C NMR spectrum provides a direct map of the carbon framework. The assignments rely heavily on the electronic deshielding caused by the electronegative oxygen and the hybridization state of the carbon atoms.
Table 2: Quantitative ¹³C NMR Data (100 MHz, CDCl₃)
| Position | δ (ppm) | Carbon Type | Assignment Causality |
| C-1' | 151.2 | C=O (Ester) | Propiolate carbonyl. The extensive conjugation with the adjacent alkyne shifts this resonance slightly upfield compared to saturated aliphatic esters. |
| C-5 | 148.5 | Quat. (Ar-O) | Directly attached to the electronegative ester oxygen, resulting in massive inductive deshielding. |
| C-7a | 145.2 | Quat. (Ar) | Bridgehead carbon; deshielded by the strain and substitution of the adjacent fused cyclopentane ring[5]. |
| C-3a | 142.2 | Quat. (Ar) | Bridgehead carbon; similar to C-7a but slightly more shielded due to its para-relationship to the ester oxygen. |
| C-7 | 125.5 | CH (Ar) | Meta to the ester linkage; represents the least electronically perturbed aromatic carbon. |
| C-6 | 120.0 | CH (Ar) | Ortho to the ester linkage; shielded by the resonance donation of the oxygen lone pairs. |
| C-4 | 118.5 | CH (Ar) | Ortho to the ester linkage; shielded by resonance, similar to C-6. |
| C-2' | 75.8 | Quat. (-C≡) | Internal alkyne carbon; deshielded by the adjacent electron-withdrawing carbonyl group. |
| C-3' | 74.2 | CH (≡CH) | Terminal alkyne carbon; characteristic shift for an sp-hybridized terminal carbon. |
| C-1 | 32.9 | CH₂ (Aliphatic) | Benzylic carbon of the cyclopentane ring[5]. |
| C-3 | 32.0 | CH₂ (Aliphatic) | Benzylic carbon of the cyclopentane ring[5]. |
| C-2 | 25.4 | CH₂ (Aliphatic) | Central homobenzylic carbon of the cyclopentane ring. |
2D NMR Workflow for Unambiguous Assignment
While 1D NMR provides foundational data, the definitive assignment of complex bifunctional molecules requires a suite of 2D NMR experiments. This multi-dimensional approach ensures that every resonance is mapped through direct connectivity rather than empirical prediction alone.
Fig 1. 2D NMR workflow for the unambiguous structural elucidation of indanyl propiolate.
Workflow Execution & Causality
-
COSY (Correlation Spectroscopy): Utilized to map the adjacent spin systems. For 5-indanyl propiolate, COSY will clearly show the strong coupling between the aliphatic H-2 pentet and the H-1/H-3 triplets. In the aromatic region, the ortho-coupling between H-6 and H-7 (J = 8.2 Hz) will present a strong cross-peak, differentiating them from the isolated H-4 proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons (¹J_CH). It is critical for distinguishing the overlapping aliphatic carbons (C-1 and C-3) by linking them directly to their corresponding proton resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (²J_CH and ³J_CH) couplings. This is the most critical experiment for validating the ester linkage. A strong ³J_CH cross-peak will be observed between the aromatic H-4/H-6 protons and the quaternary C-5 carbon. Furthermore, the terminal alkyne proton (H-3') will show a strong ³J_CH correlation to the ester carbonyl (C-1'), definitively proving the integrity of the propiolate moiety.
Conclusion
The structural elucidation of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate relies on a rigorous, self-validating NMR methodology. By combining high-resolution 1D ¹H and ¹³C NMR with a comprehensive 2D NMR workflow (COSY, HSQC, HMBC), researchers can unambiguously assign every atom in the molecule. Understanding the underlying electronic causality—such as the resonance donation of the ester oxygen and the diamagnetic anisotropy of the alkyne—ensures that the chemical shift assignments are not merely empirical observations, but logical manifestations of the molecule's fundamental physical chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bmrb.io [bmrb.io]
- 3. Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]


